molecular formula C21H23NO4S B1671074 Ecadotril CAS No. 112573-73-6

Ecadotril

Cat. No. B1671074
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-LJQANCHMSA-N
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Description

Synthesis Analysis

Ecadotril is a chiral potent and selective inhibitor of neprilysin (or neutral endopeptidase, NEP), which is a membrane-bound zinc metallopeptidase responsible for the inactivation of numerous vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . Ecadotril acts as a prodrug of the thiorphan .


Molecular Structure Analysis

The molecular formula of Ecadotril is C21H23NO4S . The average mass is 385.477 Da and the mono-isotopic mass is 385.134766 Da . The ChemSpider ID is 54591 .


Chemical Reactions Analysis

Ecadotril is a neutral endopeptidase inhibitor, and its mechanism of action involves the inhibition of the enzyme neutral endopeptidase . This enzyme is responsible for the inactivation of various vasoactive peptides .


Physical And Chemical Properties Analysis

Ecadotril has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.1±3.0 kJ/mol . The flashpoint is 301.2±30.1 °C . The index of refraction is 1.579 . The molar refractivity is 106.1±0.3 cm3 .

Scientific Research Applications

Cardiovascular Applications

  • Heart Failure Treatment : Ecadotril has been evaluated as an adjunct therapy in patients with mild to moderate heart failure. A pilot study indicated that ecadotril, at doses of 50 to 400 mg twice daily, was generally well-tolerated without severe short-term adverse effects in such patients, suggesting potential utility in heart failure treatment (O'Connor et al., 1999).

  • Myocardial Hypertrophy : Research on rats with aortic insufficiency showed that ecadotril could suppress the increase of left ventricular mass, which is a common issue in heart failure. This effect was attributed to the enhancement of natriuretic peptides by ecadotril (Kimura et al., 1998).

  • Hypertension Management : Ecadotril was found to produce a dose-dependent decrease in systolic blood pressure in hypertensive transgenic rats, indicating its potential use in treating hypertension (Stasch et al., 1996).

Renal Effects

  • Renal Function Improvement : Studies on dogs with congestive heart failure revealed that ecadotril could enhance urine output, sodium clearance, and renal sodium excretion, suggesting its effectiveness in treating conditions related to renal function (Solter et al., 2000).

Enzymatic Inhibition

  • Neutral Endopeptidase Inhibition : Ecadotril is known for its inhibition of neutral endopeptidase (NEP), which plays a role in degrading natriuretic peptides. This inhibition has implications for the treatment of cardiovascular diseases like hypertension and heart failure (Vardeny et al., 2014).

Chemical Synthesis and Pharmacological Profile

  • Synthetic Approaches : Research has explored various synthetic approaches for accessing enantiomerically pure or highly enriched forms of ecadotril, highlighting its complex chemical structure and the importance of its synthesis in pharmaceutical applications (Monteil et al., 2002).

properties

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861036
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecadotril

CAS RN

112573-73-6
Record name Ecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112573-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecadotril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
…, RJ Cody, BM Massie, US Ecadotril Investigators - American heart …, 1999 - Elsevier
… of the addition of ecadotril to conventional therapy … ecadotril; to determine the effects of ecadotril on the RAAS and bradykinin metabolism; and to identify interactions between ecadotril …
Number of citations: 27 www.sciencedirect.com
T Monteil, D Danvy, M Sihel, R Leroux… - Mini Reviews in …, 2002 - ingentaconnect.com
Ecadotril and dexecadotril are powerful and selective inhibitors of neprilysin (NEP, EC 3.4.24.11) and are being developed as therapeutic agents, since they behave as prodrugs of the …
Number of citations: 22 www.ingentaconnect.com
NB Olivier, SM Kutas, S Beals, B Hanson… - American Journal of …, 2000 - Am Vet Med Assoc
… the low and high doses of ecadotril but not in … ecadotril reduced left ventricular filling pressures in these dogs by a mechanism that does not require a substantial diuretic effect. Ecadotril …
Number of citations: 3 avmajournals.avma.org
T Maertins, E von Keutz, L Goetze - American Journal of …, 2000 - Am Vet Med Assoc
… To determine subchronic and chronic toxicity, ecadotril was administered every day … ecadotril/kg developed nonspecific clinical signs of toxicosis. Dogs that received 300 mg of ecadotril/…
Number of citations: 2 avmajournals.avma.org
P Solter, D Sisson, W Thomas, L Goetze - Journal of Pharmacology and …, 2000 - ASPET
… by ecadotril treatment. The results of this study are consistent with the principal action of ecadotril … The principal effect of ecadotril on distal tubular sodium reabsorption suggests that …
Number of citations: 11 jpet.aspetjournals.org
JGF Cleland, K Swedberg - The Lancet, 1998 - thelancet.com
… evaluate the safety and tolerability of ecadotril at doses of 50–… Patients randomised to receive ecadotril all initially received … of the 223 patients randomised to ecadotril died (one from …
Number of citations: 126 www.thelancet.com
M Eberlin, T Mück, MC Michel - Frontiers in pharmacology, 2012 - frontiersin.org
… In the same study occurrence of Tyr–Gly–Gly in mouse striatum was also inhibited with similar potency by iv administration of ecadotril and retorphan, the stereoisomers of racecadotril (…
Number of citations: 102 www.frontiersin.org
M Kimura, K Umemura, K Ohashi… - The Canadian journal of …, 1998 - europepmc.org
… Plasma angiotensin II concentration also decreased in the group treated with ecadotril … , ecadotril suppressed the increase of left ventricular mass in the overloaded heart. In ecadotril-…
Number of citations: 8 europepmc.org
T Monteil, D Danvy, JC Plaquevent… - Synthetic …, 2001 - Taylor & Francis
We describe herein a method providing access to both enantiomers of 3-acetylthio-2-benzylpropionic acid via enzymatic desymmetrization of 2-benzyl-1,3-propanediol. These …
Number of citations: 14 www.tandfonline.com
AM Duncan, GM James, F Anastasopoulos… - … of Pharmacology and …, 1999 - ASPET
… effects of ecadotril on circulating levels of Ang-(1–7), Ang II, and Ang I; tissue levels of Ang II, Ang I, BK-(1–7), and BK-(1–9); and urine kinin levels in rats administered ecadotril alone …
Number of citations: 50 jpet.aspetjournals.org

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